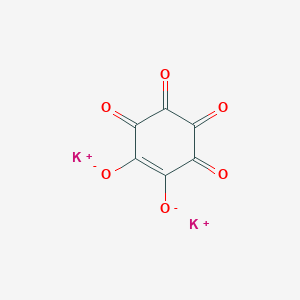

Potassium rhodizonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13021-40-4 |

|---|---|

Molecular Formula |

C6H2KO6 |

Molecular Weight |

209.17 g/mol |

IUPAC Name |

dipotassium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |

InChI |

InChI=1S/C6H2O6.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |

InChI Key |

UGFHFZSZCJFOTO-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[K+].[K+] |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K] |

Other CAS No. |

13021-40-4 |

Related CAS |

118-76-3 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Potassium Rhodizonate from myo-Inositol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of potassium rhodizonate from myo-inositol. The document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

myo-Inositol, a naturally occurring carbocyclic polyol, serves as a versatile starting material in various synthetic pathways due to its rich stereochemistry and multiple hydroxyl functionalities. Its derivatives are of significant interest in biomedical research and drug development, playing roles in cellular signaling pathways.[1] The oxidation of myo-inositol provides a route to rhodizonic acid, which can be readily converted to its potassium salt, this compound. This compound is a well-known analytical reagent, particularly for the detection of lead.[2] This guide focuses on the practical synthesis of this compound from myo-inositol, a process involving a nitric acid-mediated oxidation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from myo-inositol, based on established laboratory procedures.[2][3]

| Parameter | Value | Unit |

| myo-Inositol (Starting Material) | 10 | g |

| Concentrated Nitric Acid (68%) | 25 | mL |

| Reaction Time (Reflux) | 3 | hours |

| Water (for dilution) | to 100 | mL (total volume) |

| Glacial Acetic Acid | 50 | mL |

| Potassium Hydroxide (B78521) | 40 | g |

| Isopropanol (for washing) | 100 | mL |

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound from myo-inositol.[2][3]

Warning: This synthesis produces toxic nitrogen dioxide gas and involves the handling of corrosive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.[3]

-

Reaction Setup: In a round-bottom flask or a beaker suitable for reflux, combine 10 g of myo-inositol with 25 mL of concentrated nitric acid (68%). Equip the flask with a reflux condenser.[2][3]

-

Oxidation: Heat the mixture to a gentle boil and maintain reflux for 3 hours. During this time, the nitric acid will oxidize the inositol (B14025) to rhodizonic acid, leading to the evolution of brown nitrogen dioxide gas. The reaction is complete when gas production ceases.[3]

-

Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Once cooled, add enough cold water to bring the total volume of the solution to 100 mL.[2][3]

-

Acidification: To the diluted solution, add 50 mL of glacial acetic acid. The acetic acid helps to maintain an acidic environment, which is crucial for the stability of the rhodizonate.[2][3]

-

Precipitation: Place the mixture in an ice bath and stir continuously. While stirring, slowly add 40 g of potassium hydroxide in small portions. This addition is highly exothermic and will cause the solution to heat up and potentially bubble. Allow the mixture to cool between additions. The potassium hydroxide facilitates the precipitation of the product as red this compound.[2][3]

-

Overnight Stirring: After the complete addition of potassium hydroxide and once the mixture has cooled, remove it from the ice bath and continue stirring overnight at room temperature. This extended stirring period allows for the oxidation of any remaining intermediates by atmospheric oxygen, which can help to increase the yield.[2][3]

-

Isolation and Washing: Filter the red precipitate using a filter paper. Wash the collected solid with 100 mL of isopropanol.[2][3]

-

Drying: Allow the product to air-dry overnight. Once dry, the chunks of this compound can be ground into a fine powder and stored in a sealed vial away from light and bases.[2][3]

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis.

Caption: Chemical reaction pathway from myo-inositol to this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified overview of the role of myo-inositol in cellular signaling.

References

Spectroscopic Analysis of Potassium Rhodizonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium rhodizonate, the dipotassium (B57713) salt of rhodizonic acid, is a subject of significant interest in analytical chemistry and materials science. Its intense color and ability to form colored complexes with various metal ions have made it a valuable reagent, particularly for the detection of lead and barium.[1][2] In recent years, the unique electronic and structural properties of the rhodizonate dianion have prompted further investigation into its coordination chemistry and potential applications in fields including medicinal chemistry.[3] This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing experimental protocols and summarizing key quantitative data to support researchers and professionals in drug development and related scientific disciplines.

While direct applications in drug development are still emerging, the ability of rhodizonate and its derivatives to act as sensors for biologically relevant metal ions and their potential inclusion in novel coordination complexes suggest avenues for future research in areas such as drug delivery and diagnostics.[4][5]

Physicochemical Properties

This compound presents as a black-reddish, crystalline solid.[1] It is sparingly soluble in water, and its aqueous solutions are known to be unstable, particularly under alkaline conditions, decomposing over time.[1][6] This instability necessitates the use of freshly prepared solutions for accurate spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13021-40-4 | [2] |

| Molecular Formula | C₆K₂O₆ | [2] |

| Molecular Weight | 246.26 g/mol | [2] |

| Appearance | Black-reddish solid | [1] |

| Solubility in Water | Almost insoluble | [1] |

| Melting Point | >300 °C (decomposes) | [7] |

Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of the rhodizonate dianion is characterized by strong absorptions in the visible region, which are responsible for its intense color. Due to the instability of aqueous solutions, spectroscopic measurements are often performed in buffered solutions or mixed solvent systems to obtain reproducible results.

Quantitative Data:

Experimental Protocol: UV-Vis Spectrophotometric Analysis of a Freshly Prepared this compound Solution

-

Solution Preparation: Due to the compound's low solubility and instability in water, prepare a fresh, saturated solution by adding a small amount of this compound powder to deionized water and stirring vigorously for a short period. Immediately filter the solution to remove undissolved solid. Alternatively, for more stable solutions, a buffered solution (e.g., tartrate buffer at a slightly acidic pH) can be used.[8]

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blank Reference: Use the same solvent (deionized water or buffer) as the blank reference.

-

Spectral Acquisition: Record the absorption spectrum of the freshly prepared this compound solution over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Figure 1: Experimental workflow for UV-Vis analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within the rhodizonate dianion. The spectrum is characterized by strong absorptions corresponding to C=O and C=C stretching vibrations.

Quantitative Data:

The vibrational spectrum of the rhodizonate dianion (C₆O₆²⁻) is consistent with a planar, symmetric D₆h structure. The following table summarizes the key vibrational frequencies observed for rhodizonate salts. The data for barium rhodizonate is considered a good approximation for this compound.

Table 2: FTIR and Raman Vibrational Frequencies for the Rhodizonate Dianion

| Vibrational Mode | FTIR Frequency (cm⁻¹) (Barium Rhodizonate) | Raman Frequency (cm⁻¹) (Barium Rhodizonate) |

| C=O/C=C Stretching | 1475 (very strong) | 1551 (medium) |

| C=C Stretching | - | 1305 (weak), 1278 (very weak) |

| C-C-C Bending/C=O Bending | 1071 (medium) | 578 (strong) |

| Ring Deformation | - | 450 (strong) |

| Out-of-plane Bending | 275 (strong) | 380 (very strong) |

Data adapted from literature reports on barium rhodizonate, which is spectrally similar to this compound.

Experimental Protocol: FTIR Analysis using the KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind approximately 1-2 mg of this compound with 100-200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract atmospheric contributions.

-

-

Data Analysis:

-

Identify and assign the characteristic absorption bands.

-

Figure 2: Workflow for FTIR analysis of this compound via the KBr pellet method.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, particularly for the symmetric vibrations of the rhodizonate anion.

Quantitative Data:

The Raman active modes for the rhodizonate dianion are presented in Table 2 alongside the FTIR data, highlighting the complementary nature of these two techniques.

Experimental Protocol: Raman Spectroscopic Analysis

-

Sample Preparation: A small amount of the crystalline this compound powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The choice of laser wavelength may be critical to avoid fluorescence.

-

Spectral Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 100-2000 cm⁻¹.

-

Data Analysis: The Raman scattering peaks are identified and assigned to their corresponding vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide valuable information about the carbon framework of the rhodizonate anion. Due to the symmetry of the C₆O₆²⁻ ion, a single signal is expected in the ¹³C NMR spectrum.

Quantitative Data:

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O). Due to limited solubility, sonication may be required.

-

Filter the solution into an NMR tube to remove any particulate matter.

-

-

Instrumentation: A high-field NMR spectrometer.

-

Spectral Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Data Analysis: Identify the chemical shift of the carbon resonance.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of ionic species like the rhodizonate dianion.

Expected Data:

In negative ion mode ESI-MS, the rhodizonate dianion (C₆O₆²⁻) would be expected to be observed with a mass-to-charge ratio (m/z) corresponding to its molecular weight divided by its charge. The monovalent anion [C₆O₆]⁻ may also be detected.[6] The exact mass of the rhodizonate dianion is approximately 167.96 Da.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and a polar organic solvent (e.g., methanol (B129727) or acetonitrile), to facilitate spraying.

-

Instrumentation: An ESI-mass spectrometer.

-

Analysis Conditions:

-

Set the instrument to negative ion mode.

-

Optimize the spray voltage, capillary temperature, and other source parameters to achieve a stable signal.

-

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum.

-

Data Analysis: Identify the peaks corresponding to the rhodizonate anion and any other related species.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic techniques used for the analysis of this compound. By presenting quantitative data in a structured format and outlining detailed experimental protocols, this document serves as a valuable resource for researchers and professionals. The diagrams of experimental workflows offer a clear visual representation of the necessary steps for each analytical method. While the direct role of this compound in drug development is an area of ongoing exploration, its utility as a sensitive analytical reagent and a versatile ligand in coordination chemistry underscores its importance in the broader scientific landscape relevant to pharmaceutical research. Further investigation into the biological activities of rhodizonate-metal complexes may unveil new therapeutic or diagnostic applications.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodizonic acid - Wikipedia [en.wikipedia.org]

- 7. This compound | CAS#:13021-40-4 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2020037252A1 - Methods, apparatuses, and kits for detection of lead and other materials in water - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Decomposition of Potassium Rhodizonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of potassium rhodizonate (C₆K₂O₆). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related compounds and general principles of thermal analysis to present a plausible decomposition pathway, detailed experimental protocols for characterization, and illustrative data. This guide is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the thermal properties of this compound and similar organic salts.

Introduction

This compound is the dipotassium (B57713) salt of rhodizonic acid. It is a valued analytical reagent, notably used in forensic science for the detection of lead residues. Its thermal stability and decomposition characteristics are of significant interest for applications involving elevated temperatures, such as in the development of energetic materials or in certain catalytic processes. Understanding the thermal behavior of this compound is crucial for ensuring its safe handling, storage, and application in various scientific and industrial fields.

The thermal decomposition of a material involves its chemical breakdown into simpler substances upon heating. For this compound, this process is expected to occur at temperatures exceeding 300°C. The decomposition is a complex process that likely involves several steps, including the initial breakdown of the rhodizonate anion and the subsequent formation of stable inorganic products.

Proposed Thermal Decomposition Pathway

Based on the known chemistry of rhodizonates and the thermal behavior of other potassium salts of organic acids, a plausible multi-step decomposition pathway for this compound in an inert atmosphere is proposed. The final solid product of the decomposition is expected to be potassium carbonate (K₂CO₃).[1][2] The decomposition of related potassium oxalate (B1200264) suggests that it decomposes to potassium carbonate and carbon monoxide.[3][4]

The proposed pathway involves the following key stages:

-

Initial Decomposition: The rhodizonate anion (C₆O₆²⁻) is expected to be the least stable component of the salt. Upon heating, it is likely to fragment, leading to the release of gaseous products, primarily carbon monoxide (CO) and potentially some carbon dioxide (CO₂).

-

Intermediate Formation: The initial fragmentation may lead to the formation of intermediate potassium salts of smaller organic anions, such as potassium oxalate (K₂C₂O₄) and potassium carbonate (K₂CO₃).

-

Decomposition of Intermediates: As the temperature increases, any intermediate potassium oxalate would decompose to form potassium carbonate and carbon monoxide.[3][4]

-

Final Product: The final solid residue at high temperatures (below the decomposition temperature of potassium carbonate, which is around 1200°C) is expected to be potassium carbonate.[1][5]

The overall proposed decomposition reaction can be summarized as:

C₆K₂O₆(s) → K₂CO₃(s) + 5CO(g)

dot

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To experimentally investigate the thermal decomposition of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. These techniques provide quantitative information about mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of finely ground this compound (typically 2-5 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to ensure an inert environment.

-

Temperature Program: The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition stages and the percentage of mass loss for each stage. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (endothermic or exothermic) associated with the decomposition processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of finely ground this compound (typically 1-3 mg) is accurately weighed into a sealed aluminum or gold-plated steel crucible. An empty, sealed crucible is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample and reference are heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting DSC curve is analyzed to identify endothermic or exothermic peaks corresponding to phase transitions or decomposition events. The area under these peaks can be integrated to determine the enthalpy change of the process.

dot

Caption: General experimental workflow for thermal analysis.

Illustrative Data Presentation

The following tables summarize the expected quantitative data from the TGA and DSC analysis of this compound based on the proposed decomposition pathway. Note: These are illustrative values and actual experimental results may vary.

Table 1: Illustrative TGA Data for the Thermal Decomposition of this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Evolved Species |

| 1 | 300 - 450 | ~57% | CO, CO₂ |

| Final Residue | > 450 | ~43% | K₂CO₃ |

Table 2: Illustrative DSC Data for the Thermal Decomposition of this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) | Nature of Process |

| Decomposition | ~300 | ~380 | Exothermic | Decomposition of Rhodizonate Anion |

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of this compound. While specific experimental data remains to be published, the proposed decomposition pathway, culminating in the formation of potassium carbonate, offers a sound theoretical framework for understanding its thermal behavior. The detailed experimental protocols for TGA and DSC analysis provided herein offer a clear roadmap for researchers to obtain empirical data. The illustrative data tables and diagrams serve as a useful reference for what to expect during such analyses. Further research, particularly involving evolved gas analysis (EGA) techniques such as mass spectrometry or FTIR spectroscopy, is recommended to definitively identify the gaseous decomposition products and further refine the proposed decomposition mechanism.

References

Solubility of Potassium Rhodizonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium rhodizonate in organic solvents. Due to the limited availability of precise quantitative data, this document focuses on qualitative solubility descriptions and provides detailed experimental protocols for both the synthesis of this compound and the determination of its solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in various applications, including as a reagent and in the development of new chemical entities.

Introduction to this compound

This compound (C₆K₂O₆) is the dipotassium (B57713) salt of rhodizonic acid. It is a dark-colored, crystalline solid that has found applications in analytical chemistry, particularly for the detection of heavy metals like lead and barium. Its utility in these and other potential applications is often dictated by its solubility characteristics in various media. This guide specifically addresses its solubility in organic solvents, a critical parameter for its use in non-aqueous systems.

Solubility Data

| Solvent | IUPAC Name | Solubility | Notes |

| Isopropanol (B130326) | Propan-2-ol | Insoluble | Often used as a wash solvent during the synthesis of the compound. |

| Glacial Acetic Acid | Ethanoic acid | Slightly soluble | The acidic nature may influence the solubility. |

| General Organic Solvents | - | Poorly soluble | This is a general characterization found across multiple sources. |

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

It is important to note that the sodium salt, sodium rhodizonate, is also reported to be insoluble in alcohol, which aligns with the observed low solubility of the potassium salt in organic media.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of inositol (B14025). The following protocol is adapted from established procedures.

Materials:

-

Inositol

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Potassium Hydroxide (B78521) (KOH)

-

Deionized Water

-

Isopropanol

Procedure:

-

Oxidation: In a well-ventilated fume hood, combine 10 g of inositol with 25 mL of concentrated nitric acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to a gentle reflux for approximately 3 hours. During this time, reddish-brown nitrogen dioxide gas will be evolved.

-

Once the gas evolution ceases, allow the reaction mixture to cool to room temperature.

-

Precipitation: Carefully add deionized water to the cooled solution to bring the total volume to 100 mL.

-

To this solution, add 50 mL of glacial acetic acid.

-

Place the flask in an ice bath and stir the solution.

-

Slowly add 40 g of potassium hydroxide in small portions, allowing the mixture to cool between additions to control the exothermic reaction. The solution will darken, and a precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for several hours, or overnight, to maximize the yield.

-

Isolation and Purification: Collect the precipitate by vacuum filtration.

-

Wash the collected solid with 100 mL of isopropanol to remove impurities.

-

Dry the resulting dark crystalline solid to obtain this compound.

Determination of Solubility (Qualitative and Semi-Quantitative)

For a compound like this compound, where quantitative solubility is expected to be low, a combination of qualitative and semi-quantitative methods can be employed.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

UV-Vis Spectrophotometer (optional, for semi-quantitative analysis)

Procedure:

-

Qualitative Assessment:

-

To a series of small, labeled test tubes, add approximately 1-2 mg of this compound.

-

To each tube, add 1 mL of a different organic solvent.

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect for any dissolution. Observe for any color change in the solvent, which might indicate some level of solubility.

-

Allow the tubes to stand undisturbed for at least 24 hours and observe again for any changes.

-

Record the solubility as "insoluble," "slightly soluble," or "soluble" based on visual inspection.

-

-

Semi-Quantitative Assessment (Gravimetric Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully transfer a known volume of the supernatant to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the container with the residue.

-

The difference in weight corresponds to the amount of dissolved this compound. Calculate the solubility in terms of g/100 mL or other appropriate units.

-

-

Semi-Quantitative Assessment (UV-Vis Spectroscopy):

-

If this compound exhibits a chromophore that is active in the solvent of interest, a calibration curve can be constructed by preparing solutions of known concentrations (if a sufficiently soluble standard can be prepared in a suitable solvent and diluted into the test solvent).

-

Prepare a saturated solution as described in the gravimetric method.

-

After centrifugation, carefully dilute a known volume of the supernatant.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax).

-

Use the calibration curve to determine the concentration of this compound in the saturated solution.

-

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from inositol.

Caption: Workflow for the synthesis of this compound.

General Workflow for Solubility Determination

This diagram outlines a general procedure for determining the solubility of a sparingly soluble compound like this compound.

Caption: General workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is generally low. For applications requiring its dissolution in non-aqueous media, "slightly soluble" solvents like glacial acetic acid may be considered, or solvent screening studies employing the protocols outlined in this guide should be performed. The provided synthesis and solubility determination protocols offer a practical framework for researchers working with this compound. Further quantitative studies are warranted to expand the solubility profile of this compound in a broader range of organic solvents.

The Chemistry of Rhodizonates: A Technical Guide to their History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of rhodizonates. It details the synthesis of rhodizonic acid and its salts, with a focus on providing actionable experimental protocols. A significant portion of this guide is dedicated to the well-established application of sodium rhodizonate in the qualitative analysis of heavy metals, particularly lead. Furthermore, this document explores the coordination chemistry of rhodizonates and discusses their potential, though currently underexplored, relevance in the field of drug development, primarily through the lens of bioinorganic chemistry and metal chelation. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams in the DOT language.

Introduction

Rhodizonates are the salts of rhodizonic acid (5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone), an organic compound that is part of a class of molecules known as oxocarbons.[1] The rhodizonate dianion is an aromatic, symmetric species where the negative charges and double bonds are delocalized across the six-membered ring.[1] This electronic structure is responsible for the characteristic deep colors of rhodizonate salts and their ability to form stable complexes with a variety of metal ions.[1][2] While the most prominent application of rhodizonates lies in analytical and forensic chemistry, their potent metal-chelating properties present intriguing possibilities in broader chemical and biological research.

This guide will cover the historical context of their discovery, delve into their synthesis and chemical properties, provide detailed experimental procedures for their use, and discuss their established and potential future applications.

History and Discovery

Rhodizonic acid was first discovered in 1837 by the Austrian chemist Johann Heller.[1] He identified the compound by analyzing the products of a reaction involving the heating of a mixture of potassium carbonate and charcoal.[1] The name "rhodizonic acid" is derived from the Greek word rhodizein, meaning "to tinge red," a nod to the vibrant red color of its salts.[1] For a considerable time, the primary interest in rhodizonates was for their use as qualitative analytical reagents for the detection of barium and lead.[1]

Chemical and Physical Properties

Rhodizonic acid is typically obtained as a dihydrate.[1] The anhydrous form is a highly hygroscopic, orange to deep-red crystalline solid.[1] It is a diprotic acid, with pKa values of 4.378 (pKa1) and 4.652 (pKa2) at 25°C.[1] The corresponding salts, rhodizonates, are generally colored, with hues ranging from yellowish-red to purplish-red.[1]

Quantitative Data

The following tables summarize key quantitative data for rhodizonic acid and its sodium salt.

| Property | Value | Reference |

| Chemical Formula (Anhydrous) | H₂C₆O₆ | [1] |

| Molar Mass (Anhydrous) | 170.076 g/mol | [1] |

| Melting Point | 130-132 °C | [1] |

| pKa1 (at 25 °C) | 4.378 ± 0.009 | [1] |

| pKa2 (at 25 °C) | 4.652 ± 0.014 | [1] |

Table 1: Physical and Chemical Properties of Rhodizonic Acid

| Property | Value | Reference |

| Chemical Formula | C₆Na₂O₆ | |

| Molar Mass | 214.04 g/mol | |

| Appearance | Dark brown, stable solid when dry | [1] |

| Solubility in Water | Soluble | |

| Aqueous Solution Stability | Decomposes within a few days, even when refrigerated | [1] |

Table 2: Properties of Sodium Rhodizonate

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of rhodizonates.

| Technique | Wavelength/Wavenumber | Observation | Reference |

| UV-Vis (in 0.5% HCl) | 204 nm, 308 nm, 380 nm (shoulder), 590 nm (weak) | Characteristic absorption peaks | |

| Infrared (KBr disk) | 3456 cm⁻¹, 1594 cm⁻¹, 1531 cm⁻¹, 1385 cm⁻¹ | Key vibrational bands | |

| ¹³C NMR (D₂O/DCl, pD=2) | 190.2 ppm, 141.2 ppm, 93.9 ppm | Signals corresponding to the carbon framework | |

| ¹³C NMR (D₂O/NaOD, pD=10) | ~158 ppm (single peak) | Indicates a highly symmetric structure of the dianion |

Table 3: Spectroscopic Data for Rhodizonic Acid and its Derivatives

Experimental Protocols

Synthesis of Potassium Rhodizonate

A common method for the preparation of a rhodizonate salt involves the oxidation of inositol (B14025).

Procedure:

-

Oxidize inositol with nitric acid.

-

React the resulting product with potassium acetate (B1210297) in the presence of oxygen.

-

The this compound will crystallize from the solution due to its low solubility in water.[1]

Note: This is a generalized procedure. Researchers should consult detailed synthetic literature for precise quantities and reaction conditions.

Sodium Rhodizonate Test for Lead

This colorimetric test is a highly sensitive method for the detection of lead, commonly used in forensic science to identify gunshot residue.[3][4]

Reagents:

-

Saturated Sodium Rhodizonate Solution: Dissolve a small amount of sodium rhodizonate in distilled or deionized water until a dark tea-colored, saturated solution is formed. A small amount of undissolved solid should remain. This solution is unstable and should be prepared fresh, as it is typically effective for only about one hour.

-

2.8 pH Buffer Solution: Dissolve 1.9 g of sodium bitartrate (B1229483) and 1.5 g of tartaric acid in 100 mL of distilled or deionized water. Gentle heating and stirring can aid dissolution.

-

5% Hydrochloric Acid Solution: Carefully add 5 mL of concentrated hydrochloric acid to 95 mL of distilled or deionized water.

Procedure:

-

The surface to be tested is first sprayed with the 2.8 pH buffer solution.[4]

-

The same area is then sprayed with the saturated sodium rhodizonate solution. A pink or scarlet color indicates the possible presence of lead or other heavy metals.[4][5]

-

To confirm the presence of lead, the area is then sprayed with the 5% hydrochloric acid solution. If the pink color transitions to a blue-violet, it is a positive confirmation for lead.[4][5]

Visualizations

Workflow for the Sodium Rhodizonate Test for Lead

Caption: Experimental workflow for the detection of lead using the sodium rhodizonate test.

Chemical Transformation of Rhodizonic Acid

References

A Comprehensive Technical Guide to Potassium Rhodizonate for Scientific Professionals

An in-depth exploration of the chemical properties, synthesis, and analytical applications of potassium rhodizonate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, the dipotassium (B57713) salt of rhodizonic acid, is a key reagent in various analytical methodologies. Its utility is primarily derived from its ability to form intensely colored complexes with various metal ions. A summary of its fundamental properties is presented below.

Chemical Identity and Molecular Characteristics

The fundamental chemical and molecular properties of this compound are summarized in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₆K₂O₆ | [1][2][3] |

| Molecular Weight | 246.26 g/mol | [1][3][4] |

| IUPAC Name | dipotassium;3,4,5,6-tetraoxocyclohexene-1,2-diolate | [1] |

| CAS Number | 13021-40-4 | [3][4] |

| Synonyms | Rhodizonic acid dipotassium salt, 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy-, dipotassium salt | [1][2] |

Physicochemical Properties and Stability

The physical characteristics and stability of this compound are crucial for its handling, storage, and application in experimental settings (Table 2).

| Property | Description | Source(s) |

| Appearance | Black, black-reddish, or dark maroon crystalline powder. | [1][2] |

| Melting Point | Decomposes at temperatures above 300 °C. | [2][4] |

| Solubility | Poorly soluble in water; slightly soluble in glacial acetic acid; insoluble in isopropanol (B130326). | [2] |

| Stability | Unstable under alkaline conditions. Aqueous solutions are unstable and must be used within approximately one hour of preparation. Should be stored in closed containers, protected from light and basic environments. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the detection of lead are provided below. These protocols are foundational for researchers intending to utilize this reagent.

Synthesis of this compound from Inositol (B14025)

A common and effective method for the laboratory synthesis of this compound involves the nitric acid oxidation of inositol.

Materials:

-

Inositol (10 g)

-

Concentrated nitric acid (68-70%, 25 mL)

-

Glacial acetic acid (50 mL)

-

Potassium hydroxide (B78521) (40 g)

-

Isopropanol (100 mL)

-

Distilled water

Procedure:

-

Oxidation: In a fume hood, combine 10 g of inositol and 25 mL of concentrated nitric acid in a round-bottom flask equipped with a reflux condenser. Heat the mixture to a gentle boil and maintain reflux for 3 hours. During this time, toxic nitrogen dioxide fumes will be evolved. The reaction is complete when gas evolution ceases.

-

Dilution and Acidification: Allow the reaction mixture to cool to room temperature. Dilute the mixture with cold distilled water to a total volume of 100 mL. Subsequently, add 50 mL of glacial acetic acid to maintain an acidic environment, which is crucial for the stability of the rhodizonate.

-

Precipitation: Place the flask in an ice bath and stir the solution. Slowly add 40 g of potassium hydroxide in small portions. This is an exothermic reaction, and care must be taken to control the temperature and prevent bubbling over. The solution will turn a black-red color as this compound precipitates.

-

Maturation: Once all the potassium hydroxide has been added and the mixture has cooled, continue stirring at room temperature overnight. This allows for the atmospheric oxidation of any remaining reaction intermediates, thereby increasing the yield.

-

Isolation and Purification: Filter the precipitate using a Buchner funnel. Wash the collected solid with 100 mL of isopropanol to remove impurities.

-

Drying: Allow the final product to air-dry. The resulting this compound can be ground into a fine powder and stored in a sealed vial, protected from light.

References

The Electrochemistry of the Rhodizonate Anion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodizonate anion (C₆O₆²⁻), a dianion of rhodizonic acid, is an oxocarbon of significant interest due to its unique electronic and structural properties. Historically utilized in analytical chemistry for the detection of metals like lead and barium, its electrochemical activity has propelled it to the forefront of modern materials science, particularly in the development of high-performance sodium-ion batteries.[1][2] This technical guide provides a comprehensive overview of the electrochemistry of the rhodizonate anion, detailing its redox behavior, reaction mechanisms, and the experimental protocols used for its characterization.

Core Electrochemical Properties

The rhodizonate anion is a redox-active species capable of undergoing multi-electron transfer reactions.[3] Its electrochemical behavior is characterized by a series of reduction and oxidation steps, making it a promising candidate for energy storage applications. The fully oxidized form is cyclohexanehexone (B1329327) (C₆O₆), and the fully reduced form is benzenehexol (C₆(OH)₆). Rhodizonic acid sits (B43327) in between these two states.[1] The dianion itself is aromatic and symmetric, with the negative charges delocalized over the six carbonyl groups.[1]

Redox Behavior in Sodium-Ion Batteries

The most extensively studied electrochemical application of the rhodizonate anion is as a cathode material in sodium-ion batteries (SIBs). In this context, disodium (B8443419) rhodizonate (Na₂C₆O₆) serves as the active material. The theoretical specific capacity of Na₂C₆O₆ is approximately 501 mAh/g, assuming a four-electron redox reaction.[3][4] However, practical capacities are often lower, though still substantial.

The electrochemical process involves the reversible insertion and extraction of sodium ions, leading to changes in the oxidation state of the rhodizonate core. The charge-discharge process is characterized by multiple voltage plateaus, indicating a multi-step reaction mechanism.

Quantitative Electrochemical Data

The following tables summarize the key quantitative data on the electrochemical performance of disodium rhodizonate as a cathode material in sodium-ion batteries, as reported in various studies.

Table 1: Galvanostatic Cycling Performance of Disodium Rhodizonate Cathodes

| Electrolyte | Voltage Range (V vs. Na/Na⁺) | Initial Discharge Capacity (mAh/g) | Capacity after Cycles (mAh/g @ cycles) | Binder | Reference |

| 1 M NaClO₄ in Propylene (B89431) Carbonate (PC) | 1.0 - 2.9 | ~270 | > 90 (after an unspecified number of cycles) | - | [5] |

| 1 M NaBF₄ in Diglyme | 1.0 - 3.2 | - | 132 @ 80 (65% retention) | PVdF | [3] |

| 1 M NaBF₄ in Diglyme | 1.2 - 3.0 | - | 111 @ 80 (>90% retention) | F-4D | [3] |

| - | - | ~190 (at 0.1 C) | >90% retention after 100 cycles | - | [6] |

Table 2: Redox Potentials Observed in Differential Capacity Plots for Na₂C₆O₆ Cathodes

| Electrolyte | Binder | Oxidation Peaks (V vs. Na/Na⁺) | Reduction Peaks (V vs. Na/Na⁺) | Notes | Reference |

| 1 M NaBF₄ in Diglyme | PVdF | Multiple overlapping peaks | Multiple overlapping peaks | Potential difference between corresponding peaks is less than 0.2 V. | [3] |

| 1 M NaBF₄ in Diglyme | F-4D | Multiple overlapping peaks | Multiple overlapping peaks | Potential difference between corresponding peaks is less than 0.2 V. | [3] |

Note: The differential capacity plots in the cited literature show broad peaks, making it difficult to assign precise potential values for each individual redox event. The data indicates a complex, multi-step reaction.

Electrochemical Reaction Mechanism

The electrochemical reaction of the rhodizonate anion in a sodium-ion battery involves the sequential reduction of the carbonyl groups upon sodiation (discharge) and their re-oxidation upon desodiation (charge). While the exact mechanism is complex and can be influenced by factors such as particle size and electrolyte composition, a general pathway can be proposed.

The following diagram illustrates the proposed multi-step sodiation process of the rhodizonate dianion, leading to the storage of multiple sodium ions.

Caption: Proposed multi-step sodiation of the rhodizonate anion.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible characterization of the electrochemical properties of the rhodizonate anion. The following sections outline typical methodologies for preparing materials and conducting electrochemical tests.

Synthesis of Disodium Rhodizonate

Disodium rhodizonate can be synthesized via various methods. A common laboratory-scale synthesis involves the oxidation of myo-inositol.

Protocol for Synthesis:

-

Oxidation of myo-inositol: Dissolve myo-inositol in concentrated nitric acid and heat the solution. This step oxidizes the cyclohexane-1,2,3,4,5,6-hexol to tetrahydroxy-p-benzoquinone.

-

Formation of Potassium Rhodizonate: Neutralize the resulting solution with potassium acetate (B1210297) in the presence of oxygen. This compound will precipitate out of the solution due to its low solubility.[1]

-

Conversion to Sodium Rhodizonate: The potassium salt can be converted to the sodium salt through an ion-exchange process or by reacting it with a sodium salt in a suitable solvent.

Electrode Preparation for Battery Testing

For evaluating the performance of disodium rhodizonate in a sodium-ion battery, a composite electrode is typically prepared.

Protocol for Electrode Slurry Preparation:

-

Mixing: Mix the active material (disodium rhodizonate), a conductive agent (e.g., carbon black or acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVdF or polytetrafluoroethylene - PTFE, commercially known as F-4D) in a specific weight ratio (e.g., 80:10:10).[3]

-

Solvent Addition: Add a suitable solvent (e.g., N-methyl-2-pyrrolidone for PVdF) to the mixture to form a homogeneous slurry.

-

Coating: Coat the slurry onto a current collector (e.g., aluminum foil) using a doctor blade to ensure a uniform thickness.

-

Drying: Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to remove the solvent.

Electrochemical Cell Assembly and Testing

Electrochemical measurements are typically performed using a two-electrode coin cell assembly.

Protocol for Coin Cell Assembly (CR2032):

-

Components: The cell consists of the prepared cathode, a separator (e.g., glass fiber), a sodium metal anode, and an electrolyte.

-

Electrolyte: A common electrolyte is a 1 M solution of a sodium salt (e.g., NaClO₄ or NaBF₄) in an organic solvent (e.g., propylene carbonate, diglyme, or tetraglyme).[3][5]

-

Assembly: The components are stacked in the order: cathode, separator soaked in electrolyte, and sodium anode, and then sealed within the coin cell casing in an argon-filled glovebox to prevent moisture and oxygen contamination.

Protocol for Cyclic Voltammetry (CV) and Galvanostatic Cycling:

-

Instrumentation: A multi-channel battery testing system or a potentiostat/galvanostat is used for electrochemical measurements.

-

Cyclic Voltammetry: CV is performed at a slow scan rate (e.g., 0.1 mV/s) within a defined potential window (e.g., 1.0 V to 3.2 V vs. Na/Na⁺) to identify the redox peaks.

-

Galvanostatic Charge-Discharge Cycling: The cell is charged and discharged at a constant current density (e.g., 50 µA/cm²) within the same potential window to determine the specific capacity, cycling stability, and coulombic efficiency.[3]

The following diagram illustrates a typical experimental workflow for evaluating the electrochemical performance of disodium rhodizonate.

Caption: Experimental workflow for electrochemical characterization.

Conclusion

The rhodizonate anion exhibits a rich and complex electrochemistry, making it a highly promising material for next-generation energy storage systems. Its ability to undergo multi-electron redox reactions translates to a high theoretical specific capacity. While challenges such as optimizing conductivity and ensuring long-term cycling stability remain, ongoing research into nanostructuring, binder optimization, and electrolyte formulation is paving the way for the practical application of rhodizonate-based materials in sodium-ion batteries and potentially other electrochemical devices. Further fundamental studies are warranted to fully elucidate the intricate redox mechanisms and to unlock the full potential of this versatile oxocarbon anion.

References

Quantum Chemical Insights into Potassium Rhodizonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical studies of potassium rhodizonate (K₂C₆O₆), a compound of interest in various chemical and biomedical applications. While experimental data has established its solid-state structure, a full computational treatment of the crystalline salt remains an area of active research. This document synthesizes available experimental and theoretical data, focusing on the electronic structure, vibrational properties, and bonding characteristics of the rhodizonate dianion (C₆O₆²⁻) as a model system. Furthermore, it outlines the established quantum chemical methodologies that are pivotal for in-depth computational analysis of this and similar molecular systems. This guide is intended to serve as a valuable resource for researchers employing computational chemistry in the study and development of novel therapeutics and materials based on rhodizonate and related oxocarbon structures.

Introduction

This compound is the potassium salt of rhodizonic acid. The rhodizonate dianion is a member of the oxocarbon family, which are cyclic compounds composed solely of carbon and oxygen atoms.[1] These compounds have garnered significant interest due to their unique electronic structures, potential for aromaticity, and coordination chemistry.[2][3] Understanding the fundamental quantum chemical properties of this compound is crucial for elucidating its reactivity, stability, and potential interactions in biological systems, which is of paramount importance in drug development and materials science.

This guide delves into the theoretical and computational approaches used to study this compound. It will cover the experimentally determined crystal structure, which serves as a benchmark for computational models, and then focus on the quantum chemical properties of the rhodizonate dianion, for which theoretical data is available.

Experimental Data: Crystal Structure of Dipotassium (B57713) Rhodizonate

The solid-state structure of dithis compound has been determined by single-crystal X-ray diffraction.[4] This experimental data provides the precise geometric arrangement of the atoms in the crystal lattice, which is the foundational starting point for any meaningful quantum chemical investigation.

The compound crystallizes in the orthorhombic space group Fddd.[4] The rhodizonate anions form hexagonal layers that are interconnected by potassium ions situated between the planes.[4] A summary of the crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | 2K⁺·C₆O₆²⁻ |

| Molecular Weight | 246.26 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a | 8.426 (2) Å |

| b | 12.011 (3) Å |

| c | 15.671 (3) Å |

| Volume | 1586.0 (6) ų |

| Z | 8 |

| Temperature | 100 K |

| Table 1: Crystallographic Data for Dithis compound.[4] |

Theoretical and Computational Methodologies

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying systems of the size of this compound.[5][6] The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results. For geometry optimizations and electronic structure calculations of organic and organometallic compounds, hybrid functionals such as B3LYP or PBE0, combined with Pople-style (e.g., 6-311+G(d,p)) or Dunning-style (e.g., aug-cc-pVTZ) basis sets, are commonly employed.[5][7]

Geometry Optimization

The first step in a computational study is to perform a geometry optimization to find the minimum energy structure of the molecule or crystal.[8] For the rhodizonate dianion, this would involve starting with an initial guess of the geometry and allowing the DFT algorithm to iteratively adjust the atomic positions until a stationary point on the potential energy surface is reached. For the full this compound crystal, periodic boundary conditions would be employed to model the extended solid-state structure.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed.[9][10] This calculation provides the harmonic vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra. The calculated vibrational modes provide a detailed picture of the atomic motions associated with each frequency. A theoretical study on the rhodizonate dianion has reported its calculated vibrational spectrum.[2]

Electronic Structure Analysis

The electronic structure of this compound can be investigated through several techniques:

-

Molecular Orbital (MO) Analysis: This involves examining the shapes and energies of the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11] The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and electronic excitability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding by transforming the canonical molecular orbitals into orbitals that correspond to Lewis structures (i.e., bonds, lone pairs). This method can be used to quantify charge transfer interactions and delocalization.[12]

-

Topological Analysis of the Electron Density: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to characterize the nature of chemical bonds, including the ionic interactions between the potassium cations and the rhodizonate anion.

Quantum Chemical Studies of the Rhodizonate Dianion

A theoretical study by Junqueira et al. provides valuable insights into the structure and vibrational spectrum of the rhodizonate dianion (C₆O₆²⁻).[2] This study employed DFT calculations to investigate the D₆h and C₂v forms of the anion.

Structure and Aromaticity

The rhodizonate dianion is predicted to have a planar, symmetric structure with D₆h point group symmetry.[13] This high degree of symmetry is a consequence of the delocalization of the π-electrons over the six-membered ring, which also imparts a degree of aromaticity to the system.[1][14] The calculated bond lengths and angles would be expected to be in good agreement with the experimental values obtained from the crystal structure of this compound.

Vibrational Spectrum

The calculated vibrational frequencies for the rhodizonate dianion provide a basis for interpreting its experimental IR and Raman spectra.[2][13] The study by Junqueira et al. provides a detailed assignment of the vibrational modes. A selection of these calculated frequencies is presented in Table 2.

| Symmetry | Frequency (cm⁻¹) | Description |

| A₁g | 1555 | C-C stretch |

| E₂g | 1475 | C-O stretch |

| B₂g | 1290 | C-C-C bend |

| A₂u | 725 | Out-of-plane C-O bend |

| Table 2: Selected Calculated Vibrational Frequencies for the Rhodizonate Dianion (D₆h symmetry).[2] |

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Caption: Ball-and-stick model of the rhodizonate dianion.

Caption: A typical workflow for a quantum chemical study.

Conclusion

While a comprehensive quantum chemical study of crystalline this compound is yet to be published, this guide has outlined the necessary computational methodologies and synthesized the available experimental and theoretical data. The crystal structure of dithis compound provides a solid experimental foundation for theoretical modeling. Computational studies on the isolated rhodizonate dianion have offered significant insights into its planar, aromatic structure and vibrational properties.

For researchers in drug development and materials science, a deeper computational understanding of this compound can pave the way for designing novel molecules with tailored electronic and chemical properties. Future computational work should focus on modeling the full crystalline environment to accurately capture the effects of the potassium counterions and the intermolecular interactions on the electronic structure and reactivity of the rhodizonate moiety. Such studies will undoubtedly contribute to the rational design of new materials and therapeutic agents.

References

- 1. Rhodizonic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxocarbon anion - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of DFT methods for geometry optimization of platinum-containing complexes | CHESS [chess.cornell.edu]

- 6. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. cluster-science.com [cluster-science.com]

- 8. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arxiv.org [arxiv.org]

- 10. chimia.ch [chimia.ch]

- 11. huntresearchgroup.org.uk [huntresearchgroup.org.uk]

- 12. mdpi.com [mdpi.com]

- 13. Vibrational spectra and structure of the rhodizonate dianion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. The application of aromaticity and antiaromaticity to reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Potassium Rhodizonate Test for Lead Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The potassium rhodizonate test is a sensitive and specific chemical method for the detection of lead. This colorimetric test relies on the reaction of the rhodizonate ion with lead (II) ions to form a characteristic colored complex. While commercially available as sodium rhodizonate in many test kits, the underlying principle remains the same. The test is widely employed in various fields, including forensic science for the detection of gunshot residue, environmental analysis for screening lead in paint, soil, and water, and in industrial settings for quality control.

The reaction chemistry involves the formation of a pink to red complex between lead and the rhodizonate ion under slightly acidic conditions (pH ~2.8). In the presence of a stronger acid (e.g., 5% HCl), this complex is further converted to a blue-violet compound, which is highly specific for lead.[1][2] This two-step color change provides a high degree of confidence in the identification of lead.

Quantitative Data Summary

The performance of the this compound test can vary depending on the sample matrix, the concentration of lead, and the specific protocol employed. The following table summarizes key quantitative data from various studies.

| Parameter | Sample Matrix | Reported Value(s) | Notes |

| Limit of Detection (LOD) | Paint | 600 ppm (0.06% by weight)[3] | May be as high as 5,000 ppm for reliable detection with commercial swabs.[3] |

| Water | 2 ppb[4] | Using a pre-concentration method with a filter membrane. | |

| General | 0.1 microgram[5] | On filter paper. | |

| Sensitivity | Paint | 91.7%[1] | For detecting lead at government action levels (0.5% lead).[1] |

| Soil | 28.6% - 85.7%[1] | Sensitivity was significantly lower for soil samples compared to paint.[1] | |

| Specificity | Paint | 77.8% - 88.9%[1] | |

| Soil | 100%[1] | ||

| Interferences | Various | Barium, Strontium, Tin, Cadmium, Thallium[5][6] | At a pH of 2.8, some other heavy metals can form colored complexes. The subsequent addition of hydrochloric acid helps to differentiate lead, as the complexes of many other metals will fade.[1] |

Experimental Protocols

I. Detection of Lead in Gunshot Residue

This protocol is adapted from forensic science procedures for determining muzzle-to-target distance.[2][7]

A. Reagents

-

Saturated Sodium/Potassium Rhodizonate Solution:

-

Add a small amount of sodium or this compound powder to a beaker.

-

Add distilled or deionized water dropwise while stirring until a saturated solution the color of strong tea is formed. A small amount of undissolved solid should remain.

-

Note: This solution is unstable and should be prepared fresh, as it is typically effective for only about one hour.[2]

-

-

pH 2.8 Buffer Solution:

-

Dissolve 1.9 g of sodium bitartrate (B1229483) and 1.5 g of tartaric acid in 100 mL of distilled or deionized water.

-

Gentle heating and stirring can aid in dissolution.

-

Store in a labeled, sealed container.

-

-

5% Hydrochloric Acid (HCl) Solution:

-

Carefully add 5 mL of concentrated hydrochloric acid to 95 mL of distilled or deionized water in a fume hood. Always add acid to water, not the reverse.

-

Store in a labeled, sealed container.

-

B. Procedure

-

Place the item to be tested (e.g., clothing) in a chemical fume hood.

-

Perform a control test on a known lead source (e.g., a small mark from a lead bullet on a piece of filter paper) to ensure the reagents are active.

-

Spray the area of interest with the saturated rhodizonate solution. The area will turn a yellow-orange color.

-

Spray the same area with the pH 2.8 buffer solution. This will remove the yellow background color. The presence of lead or other heavy metals will be indicated by the formation of a pink to red color.[7]

-

To confirm the presence of lead, spray the area with the 5% HCl solution. If lead is present, the pink/red color will fade and a blue-violet color will appear.[7] This blue-violet color is specific for lead.

-

Document the results immediately with high-resolution color photography, as the colors may fade over time.

II. Screening of Lead in Paint

This protocol is a general guideline for the qualitative screening of lead in paint films.

A. Reagents

-

Same as for gunshot residue analysis.

B. Procedure

-

On an inconspicuous area of the painted surface, carefully make a small cut or abrasion to expose all layers of the paint down to the substrate.

-

Apply one to two drops of the pH 2.8 buffer solution to the exposed area.

-

Apply one to two drops of the saturated rhodizonate solution to the same area.

-

Observe for a pink or red color change, which indicates the possible presence of lead.

-

For confirmation, apply one to two drops of 5% HCl solution. A change to a blue-violet color confirms the presence of lead.

III. Screening of Lead in Soil

This protocol provides a method for the qualitative screening of lead in soil samples.

A. Reagents

-

Same as for gunshot residue analysis.

-

Extraction Solution: 0.4 M glycine (B1666218) solution at pH 1.5.

B. Procedure

-

Collect a representative soil sample.

-

Air-dry the soil sample and sieve it to remove large debris.

-

In a suitable container, mix the soil with the glycine extraction solution at a 1:10 soil-to-solution ratio.

-

Agitate the mixture for a predetermined amount of time (e.g., 1 hour) to allow for lead to be leached into the solution.

-

Filter the mixture to obtain a clear extract.

-

Place a few drops of the extract onto a piece of filter paper.

-

Add one drop of the saturated rhodizonate solution to the spot.

-

Observe for the formation of a pink to red color.

-

Confirm with a drop of 5% HCl, looking for a blue-violet color.

IV. Screening of Lead in Water

This protocol is a semi-quantitative method for detecting lead in water samples.[4]

A. Reagents

-

Sodium or this compound powder

-

10% (w/v) Tartaric Acid Solution

B. Equipment

-

Syringe (e.g., 100 mL)

-

Filter membrane (e.g., 0.45 µm pore size)

C. Procedure

-

Draw a specific volume of the water sample into the syringe (e.g., 100 mL).

-

Add a small, pre-measured amount of rhodizonate powder (e.g., 5 mg) to the water in the syringe and shake to dissolve. If lead is present, a pink to red precipitate of lead rhodizonate will form.

-

Attach the filter membrane to the tip of the syringe.

-

Slowly and steadily depress the plunger, forcing the water through the filter membrane. The lead rhodizonate precipitate will be captured on the membrane.

-

Add a drop of 10% tartaric acid solution to the membrane to enhance the color.

-

The intensity of the color on the membrane is proportional to the concentration of lead in the sample. This can be compared to a set of standards prepared from known lead concentrations for a semi-quantitative estimation.

Visualizations

Chemical Reaction Pathway

Caption: Chemical pathway of the this compound test for lead.

General Experimental Workflow

Caption: General workflow for the this compound test.

References

- 1. A sodium rodizonate lead testing kit for home use--valid for paint and soil samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Archived | Firearms Examiner Training | Sodium Rhodizonate Test | National Institute of Justice [nij.ojp.gov]

- 3. kta.com [kta.com]

- 4. WO2020037252A1 - Methods, apparatuses, and kits for detection of lead and other materials in water - Google Patents [patents.google.com]

- 5. loodtesten.nl [loodtesten.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. portal.ct.gov [portal.ct.gov]

"application of potassium rhodizonate in gunshot residue analysis"

Introduction and Application Notes

The Sodium Rhodizonate Test is a widely used chromophoric, or color-producing, chemical test in forensic science for the detection of lead and barium, which are common components of gunshot residue (GSR).[1][2][3][4] When a firearm is discharged, a cloud of residue is expelled, which can be deposited on the shooter's hands, the victim's clothing, or other surfaces in close proximity.[5] The analysis of this residue can provide crucial information for determining muzzle-to-target distance and identifying bullet holes.[1][6][7]

The test is based on the reaction of sodium rhodizonate with lead and other heavy metals to form colored complexes.[8][9] Specifically, in the presence of lead, sodium rhodizonate produces a pink-reddish or scarlet color at a pH of 2.8, which then turns into a blue-violet color upon the addition of a dilute hydrochloric acid solution.[7][8] This two-step color change provides a high degree of specificity for lead.[6] Barium forms a red-brown complex with sodium rhodizonate, a reaction that is independent of pH.[8][9]

Due to potential chemical interference, the Sodium Rhodizonate Test is typically performed after other colorimetric tests, such as the Modified Griess Test (for nitrites) and the Dithiooxamide Test (for copper).[1][10] While the test is a valuable presumptive tool due to its simplicity, low cost, and rapid results, it is not entirely specific to GSR, as lead and barium can be found in other environmental sources.[5][9][11] Therefore, positive results are often considered indicative and may be confirmed with more sophisticated instrumental techniques like Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX).[2][9]

Quantitative Data Summary

The following table summarizes the key reagents, their concentrations, and the expected colorimetric changes in the Sodium Rhodizonate Test for gunshot residue analysis.

| Reagent | Concentration/Preparation | Purpose | Positive Result (Color) | Target Analyte |

| Sodium Rhodizonate Solution | Saturated solution in distilled/deionized water.[6][7] (e.g., 0.2g in 100mL water[3]) | Primary colorimetric reagent | Orange (reagent color), Pink/Scarlet[7][8][12] | Lead, Barium, other heavy metals |

| Buffer Solution (Tartrate Buffer) | 1.9g sodium bitartrate (B1229483) and 1.5g tartaric acid in 100mL of deionized water.[6] | Establishes a pH of 2.8 for lead specificity.[7] | Pink color develops or intensifies.[7] | Lead |

| Hydrochloric Acid (HCl) | 5% solution (5mL concentrated HCl in 95mL water).[2][6] | Confirmatory step for lead.[7] | Pink color fades, leaving a blue-violet color.[7] | Lead |

| Acetic Acid | 15% solution (15mL glacial acetic acid in 85mL water).[6] | Used to moisten filter paper for residue transfer.[6] | N/A | N/A |

| Ammonia Solution | Dilute solution.[13] | Used in an alternative procedure to detect barium after lead. | Removes purple from lead, reveals red/brown for barium.[13] | Barium |

Experimental Protocols

Two primary protocols are used for the Sodium Rhodizonate Test: direct testing on the evidence and an indirect transfer method using filter paper.

Protocol 1: Direct Application Method

This method is suitable for non-porous surfaces or when a direct test is preferred.

-

Visual Examination: Carefully examine the item for any visible signs of gunshot residue.[6]

-

Reagent Application:

-

Spray the questioned area with a saturated solution of sodium rhodizonate in distilled water.[7]

-

Next, spray the same area with the pH 2.8 tartrate buffer solution. Observe for the formation of a pink or scarlet color, which is indicative of lead or other heavy metals.[7]

-

Finally, spray the area with a 5% hydrochloric acid solution.[7]

-

-

Interpretation of Results: If the pink color fades and a blue-violet color appears and persists, it is a positive and specific test for the presence of lead.[7]

-

Documentation: Photograph all results immediately, as the colors can be unstable.[2]

Protocol 2: Indirect Transfer Method (Bashinski Transfer)

This method is commonly used for clothing and other porous surfaces to lift the residue for testing.

-

Preparation: Uniformly dampen a piece of clean, white filter paper with a 15% acetic acid solution.[6]

-

Residue Transfer: Place the moistened filter paper over the suspected bullet hole or residue pattern.[6] Place a second, dry piece of filter paper on top and apply firm, even pressure for approximately 5 seconds. A hot iron may also be used to apply heat and pressure.[6]

-

Color Development:

-

Remove the filter paper that was in contact with the evidence.

-

Spray the test side of the filter paper with the saturated sodium rhodizonate solution.[6]

-

Spray the same area with the pH 2.8 tartrate buffer solution and observe for a pink color.[7]

-

Spray the area with the 5% hydrochloric acid solution.[6]

-

-

Interpretation of Results: A color change from pink to blue-violet confirms the presence of lead.[7] The distribution and density of the colored spots can be used to estimate the muzzle-to-target distance.[1]

-

Documentation: Photograph the filter paper to preserve the results.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical logic of the Sodium Rhodizonate Test.

Caption: Workflow diagram for the Sodium Rhodizonate Test for lead in GSR.

Caption: Logical diagram of the Sodium Rhodizonate Test's chemical specificity.

References

- 1. Module 12 :: Sodium Rhodizonate Test [archive.gfjc.fiu.edu]

- 2. embj.org [embj.org]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. isp.idaho.gov [isp.idaho.gov]

- 7. Archived | Firearms Examiner Training | Sodium Rhodizonate Test | National Institute of Justice [nij.ojp.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Archived | Firearms Examiner Training | Chemical Testing | National Institute of Justice [nij.ojp.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. enfsi.eu [enfsi.eu]

- 13. bhu.ac.in [bhu.ac.in]

Application Notes & Protocols: Preparation and Use of Potassium Rhodizonate Solution for Lead Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium rhodizonate is a chemical reagent primarily utilized in analytical chemistry for the qualitative detection of various metal ions, most notably lead (Pb²⁺).[1][2] The reaction of this compound with lead ions in an acidic medium produces a distinct color change, forming a scarlet to purple-colored complex, which serves as a sensitive indicator for the presence of lead.[3][4] This property has led to its widespread use in field test kits for detecting lead in paint, gunshot residue, and other environmental samples.[5][6]

Aqueous solutions of this compound are known to be unstable and are typically prepared fresh for immediate use.[3] The stability is pH-dependent, with the reagent being more stable in acidic conditions and breaking down in alkaline environments.[3][4] This document provides a detailed protocol for the preparation of a this compound test solution and outlines its application in the detection of lead.

Data Presentation

The following table summarizes the key quantitative parameters for the preparation and use of this compound solution as described in the literature.

| Parameter | Value/Range | Notes |

| Reagent | This compound (C₆K₂O₆) | CAS Number: 13021-40-4 |

| Solvent | 5% Acetic Acid in Distilled Water | An acidic medium enhances solution stability. |

| Concentration | ~0.3 g / 100 mL | Described as "dissolving as much as possible"; the salt is poorly soluble in water.[3][7] |

| Appearance of Solid | Black-reddish solid/powder | [3] |

| Appearance of Solution | Yellow-orange to dark brown | Often described as the "color of strong tea". |

| pH for Lead Test | ~2.8 | A tartrate buffer is often used to achieve and maintain this pH for the reaction. |

| Solution Stability | Approx. 1 hour | The solution should be prepared fresh and used immediately.[3] |

| Storage (Solid) | Closed bottles, away from light and bases | [3] |

Experimental Protocols

This section details the necessary procedures for preparing the this compound test solution and its subsequent use in a qualitative test for lead.

1. Materials and Equipment

-

This compound salt (CAS 13021-40-4)

-

Glacial acetic acid

-

Distilled or deionized water

-

100 mL volumetric flask

-

Beakers

-

Magnetic stirrer and stir bar

-

Filter paper

-

Dropper bottles

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Preparation of 5% Acetic Acid Solution

-

Measure 5 mL of glacial acetic acid.

-

Carefully add the glacial acetic acid to a 100 mL volumetric flask containing approximately 50 mL of distilled water.

-

Bring the final volume to 100 mL with distilled water.

-

Mix the solution thoroughly.

3. Preparation of this compound Test Solution

-

Weigh out approximately 0.3 grams of this compound powder.

-

Transfer the powder to a beaker containing 100 mL of the prepared 5% acetic acid solution.

-